n-Allylbenzenesulfonamide

Description

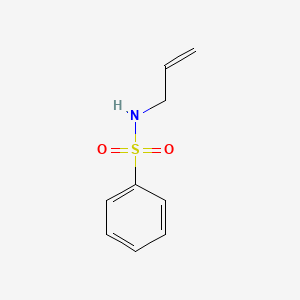

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h2-7,10H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSDMZUIKMAAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292783 | |

| Record name | n-allylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50487-70-2 | |

| Record name | NSC85509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-allylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-Allylbenzenesulfonamide: A Comprehensive Technical Guide for Researchers

Introduction: Unveiling a Versatile Synthetic Building Block

n-Allylbenzenesulfonamide is a versatile bifunctional organic compound that holds significant potential for researchers, particularly those engaged in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive allyl group and a modifiable sulfonamide moiety, makes it a valuable intermediate for the construction of a diverse array of more complex molecules. The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, while the allyl group provides a handle for a wide range of chemical transformations. This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, providing practical insights and methodologies for its application in a research setting.

Physicochemical and Structural Properties: The Foundation of Reactivity

A thorough understanding of the fundamental physicochemical and structural characteristics of this compound is paramount for its effective utilization in synthesis and for predicting its behavior in various chemical environments.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined data and well-regarded computational predictions, providing a robust dataset for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂S | [1] |

| Molecular Weight | 197.25 g/mol | [1] |

| Melting Point | 41-42 °C | |

| Boiling Point (estimated) | ~330-340 °C at 760 mmHg | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, chloroform, acetone, ethyl acetate); sparingly soluble in water.[3] | |

| pKa (estimated) | 10-11 | [2][4] |

| Predicted XlogP | 1.5 | [1] |

Note: Some values are estimated based on data from closely related analogs such as N-butylbenzenesulfonamide.

The acidity of the sulfonamide proton (pKa ~10-11) is a critical feature, allowing for its deprotonation under moderately basic conditions to generate a nucleophilic nitrogen anion. This is a key step in many of the derivatization reactions discussed later in this guide.

Molecular Structure and Conformation

The molecular structure of this compound features a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to both the phenyl ring and the nitrogen atom of the allyl amine moiety.

// Nodes for atoms S [label="S", pos="0,0!"]; O1 [label="O", pos="-0.8,-0.8!"]; O2 [label="O", pos="0.8,-0.8!"]; N [label="N", pos="0,1.2!"]; C_phenyl_1 [label="C", pos="-1.2,0.8!"]; C_phenyl_2 [label="C", pos="-2.2,0.4!"]; C_phenyl_3 [label="C", pos="-3.2,0.8!"]; C_phenyl_4 [label="C", pos="-3.2,1.8!"]; C_phenyl_5 [label="C", pos="-2.2,2.2!"]; C_phenyl_6 [label="C", pos="-1.2,1.8!"]; C_allyl_1 [label="CH₂", pos="1.2,1.8!"]; C_allyl_2 [label="CH", pos="2.2,2.2!"]; C_allyl_3 [label="CH₂", pos="3.2,1.8!"]; H_N [label="H", pos="-0.5,1.8!"];

// Bonds S -- O1 [len=1.0]; S -- O2 [len=1.0]; S -- N [len=1.2]; S -- C_phenyl_1 [len=1.2]; N -- C_allyl_1 [len=1.2]; N -- H_N [len=1.0]; C_phenyl_1 -- C_phenyl_2 [len=1.0]; C_phenyl_2 -- C_phenyl_3 [len=1.0]; C_phenyl_3 -- C_phenyl_4 [len=1.0]; C_phenyl_4 -- C_phenyl_5 [len=1.0]; C_phenyl_5 -- C_phenyl_6 [len=1.0]; C_phenyl_6 -- C_phenyl_1 [len=1.0]; C_allyl_1 -- C_allyl_2 [len=1.0]; C_allyl_2 -- C_allyl_3 [style=double, len=1.0];

// Add invisible nodes and edges for double bonds if needed } Figure 1: 2D Chemical Structure of this compound.

The geometry around the sulfur atom is approximately tetrahedral. X-ray crystallographic studies of analogous sulfonamides reveal that the S-N bond length is typically in the range of 1.62-1.65 Å, while the S-O bond lengths are around 1.43 Å. The C-N-S bond angle is generally in the range of 115-120°. The rotational barrier around the S-N bond can influence the conformational preferences of the molecule.

Spectroscopic Characterization: Identifying the Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a clear signature for the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 2H | Aromatic protons (ortho to SO₂) |

| ~7.5-7.6 | m | 3H | Aromatic protons (meta and para to SO₂) |

| ~5.6-5.8 | m | 1H | Allylic CH |

| ~5.0-5.2 | m | 2H | Terminal allylic CH₂ |

| ~4.8-5.0 | t | 1H | NH |

| ~3.7-3.8 | t | 2H | N-CH₂ |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The NH proton is exchangeable with D₂O and its chemical shift can be variable.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Quaternary aromatic C (ipso to SO₂) |

| ~133 | Allylic CH |

| ~132 | Aromatic CH (para to SO₂) |

| ~129 | Aromatic CH (meta to SO₂) |

| ~127 | Aromatic CH (ortho to SO₂) |

| ~118 | Terminal allylic CH₂ |

| ~46 | N-CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in this compound.[5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250-3300 | Medium, sharp | N-H stretch |

| ~3060-3080 | Medium | =C-H stretch (aromatic and vinyl) |

| ~2850-2950 | Weak-Medium | C-H stretch (aliphatic) |

| ~1640 | Weak | C=C stretch (allyl) |

| ~1330-1350 | Strong | Asymmetric SO₂ stretch |

| ~1150-1170 | Strong | Symmetric SO₂ stretch |

| ~910-990 | Medium | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak (M⁺) at m/z 197. Common fragmentation patterns include the loss of the allyl group (m/z 156) and the benzenesulfonyl moiety (m/z 141), as well as the characteristic phenyl cation (m/z 77).

Synthesis of this compound: A Practical Protocol

The most common and reliable method for the synthesis of this compound is the reaction of allylamine with benzenesulfonyl chloride in the presence of a base.

Experimental Protocol

Materials:

-

Benzenesulfonyl chloride

-

Allylamine

-

Pyridine or 10% aqueous Sodium Hydroxide

-

Dichloromethane (DCM) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (1 M)

-

Saturated aqueous Sodium Bicarbonate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve allylamine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add pyridine (1.2 equivalents) to the cooled solution. Alternatively, a biphasic system with 10% aqueous sodium hydroxide can be used.

-

Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of DCM and add it dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

If pyridine was used, wash the reaction mixture sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

If aqueous NaOH was used, separate the organic layer and wash it with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by the spectroscopic methods detailed in Section 2 and by melting point analysis.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the allyl group and the sulfonamide moiety.

Reactions at the Allyl Group

The electron-rich double bond of the allyl group is susceptible to a variety of electrophilic additions and other transformations.

-

Electrophilic Addition: Halogens (e.g., Br₂, Cl₂) can add across the double bond to form dihalo derivatives. Epoxidation with reagents like m-CPBA yields the corresponding epoxide. Dihydroxylation can be achieved using osmium tetroxide or potassium permanganate.

-

Palladium-Catalyzed Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost reaction, which involves the allylation of nucleophiles.[8]

-

Aza-Claisen Rearrangement: Under thermal or catalytic conditions, N-allyl sulfonamides can undergo sigmatropic rearrangements, such as the aza-Claisen rearrangement, to form new C-C bonds.[9]

Reactions at the Sulfonamide Moiety

The sulfonamide group offers several avenues for further functionalization.

-

N-Alkylation/Arylation: The acidic proton on the nitrogen can be removed by a base (e.g., NaH, K₂CO₃) to form the corresponding anion, which is a potent nucleophile.[10][11][12][13][14] This anion can then react with a variety of electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to afford N,N-disubstituted sulfonamides. This is a powerful strategy for introducing molecular diversity.

-

Reductive Cleavage: The benzenesulfonyl group can serve as a protecting group for the amine. It can be removed under specific reductive conditions to liberate the free secondary amine.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in both academic and industrial research, particularly in the synthesis of biologically active molecules.

-

Scaffold for Medicinal Chemistry: The benzenesulfonamide core is a privileged scaffold in drug discovery.[15] By modifying the allyl group and performing further substitutions on the sulfonamide nitrogen, libraries of compounds can be generated for screening against various biological targets.

-

Intermediate for Complex Molecule Synthesis: The dual reactivity of this compound allows for its use as a versatile intermediate in the synthesis of complex natural products and other target molecules. The allyl group can be elaborated into other functional groups, while the sulfonamide can be used to introduce nitrogen into a molecular framework.

-

Development of Covalent Inhibitors: The reactivity of the allyl group can be harnessed in the design of targeted covalent inhibitors, where the molecule forms a permanent bond with a specific amino acid residue in a protein target.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Versatile Tool for the Modern Chemist

This compound represents a powerful and versatile building block for organic synthesis and medicinal chemistry. Its readily accessible nature, coupled with the distinct and predictable reactivity of its allyl and sulfonamide functionalities, provides chemists with a wide range of opportunities to construct novel and complex molecular architectures. A solid understanding of its chemical properties, structure, and reactivity, as outlined in this guide, will empower researchers to fully exploit the synthetic potential of this valuable compound.

References

-

Zajdel, P., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. PubMed. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. Retrieved from [Link]

-

Roecker, A. J., et al. (2017). Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. PubMed. Available at: [Link]

-

Reddy, R. P., & Hsung, R. P. (2011). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. NIH. Available at: [Link]

-

ResearchGate. (2025). Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. Retrieved from [Link]

-

Chair of Analytical Chemistry, University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2025). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]

-

Alsughayer, A., et al. (2011). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3. Retrieved from [Link]

-

ResearchGate. (2025). Measurement and correlation of solubility of N-chlorobenzenesulfonamide sodium and N-chloro-4-toluenesulfonamide sodium in binary ethanol + propan-2-ol mixtures from 278.00 K to 323.00 K. Retrieved from [Link]

-

MDPI. (n.d.). 2-(N-allylsulfamoyl)-N-propylbenzamide. Retrieved from [Link]

-

ChemRxiv. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

-

PubMed. (2015). Tandem mass spectrometry and infrared spectroscopy as a tool to identify peptide oxidized residues. Retrieved from [Link]

-

Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Available at: [Link]

-

Alsughayer, A., et al. (2011). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Retrieved from [Link]

-

Lebeuf, R., et al. (2018). Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Mono‐N‐alkylation of benzene sulfonamide with various alcohols. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Hydroxybenzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2014). Effect of allylic groups on S(N)2 reactivity. Retrieved from [Link]

-

PubMed. (2006). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H11NO2S) [pubchemlite.lcsb.uni.lu]

- 2. 3622-84-2 CAS MSDS (N-n-Butyl benzene sulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Wholesales N-Butylbenzenesulfonamide CAS 3622-84-2 Suppliers - Jinli Chemical [en.jinlichemical.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Benzenesulfonamide [webbook.nist.gov]

- 6. Benzenesulfonamide, N-methyl-N-phenyl- [webbook.nist.gov]

- 7. N-Hydroxybenzenesulfonamide [webbook.nist.gov]

- 8. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

n-Allylbenzenesulfonamide synthesis mechanism and reaction pathway

An In-Depth Technical Guide to the Synthesis of n-Allylbenzenesulfonamide: Mechanism and Reaction Pathway

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in organic and medicinal chemistry. Primarily focusing on the prevalent Schotten-Baumann reaction pathway, this document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and explores alternative synthetic strategies. The content is structured to deliver not only procedural steps but also the causal reasoning behind methodological choices, ensuring a deep understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anti-cancer agents.[1][2] Its ability to act as a bioisostere of carboxylic acids, coupled with its unique physicochemical properties, makes it a privileged scaffold in drug design.[3][4] this compound serves as a versatile building block, incorporating both the critical benzenesulfonamide core and a reactive allyl group, which can be further functionalized for the synthesis of more complex molecular architectures. The most direct and widely adopted method for its synthesis is the reaction between benzenesulfonyl chloride and allylamine.

Core Synthesis Pathway: The Schotten-Baumann Reaction

The synthesis of this compound is classically achieved via a nucleophilic acyl substitution known as the Schotten-Baumann reaction.[5][6] This robust and high-yielding reaction involves the acylation of an amine with a sulfonyl chloride in the presence of a base.[7][8]

Detailed Reaction Mechanism

The reaction proceeds through a well-established two-step mechanism: nucleophilic attack followed by elimination.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of allylamine attacking the highly electrophilic sulfur atom of benzenesulfonyl chloride. The sulfur atom's electrophilicity is significantly enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This attack forms a transient tetrahedral intermediate.[5][9]

-

Elimination and Deprotonation: The unstable tetrahedral intermediate rapidly collapses. The chloride ion, being an excellent leaving group, is expelled, and the sulfonamide bond is formed. The resulting product is a protonated sulfonamide, which carries a positive charge on the nitrogen atom. A base present in the reaction medium then abstracts this acidic proton to yield the final, neutral this compound product and a salt byproduct (e.g., HCl neutralized by the base).[9][10]

The overall reaction is highly efficient and typically proceeds to completion.[11]

Causality of Experimental Choices

The efficiency of the Schotten-Baumann reaction is highly dependent on the chosen conditions.

-

Choice of Base: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[10] Without a base, the HCl would protonate the starting allylamine, rendering it non-nucleophilic and halting the reaction. Common choices include aqueous bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), or organic bases like pyridine or triethylamine (TEA) in aprotic solvents.[5][12][13] The choice often depends on the solubility of the reactants and the desired work-up procedure. Aqueous bases are inexpensive and effective, but may lead to competitive hydrolysis of the sulfonyl chloride.[14][15]

-

Solvent System: The reaction can be performed under various conditions. A two-phase system (e.g., an organic solvent like dichloromethane (DCM) with aqueous base) is common, where the amine and sulfonyl chloride react in the organic phase while the HCl byproduct is neutralized in the aqueous phase.[13] Alternatively, a single-phase system using a solvent like tetrahydrofuran (THF) with an aqueous base can be employed.[12] The solvent choice is critical for ensuring that the reactants are sufficiently solubilized to react efficiently.

-

Temperature Control: The reaction is typically exothermic. It is often initiated at a low temperature (e.g., 0 °C) by adding the sulfonyl chloride dropwise to the amine solution. This controlled addition helps to manage the heat generated, preventing potential side reactions and decomposition of the reactants. After the initial addition, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Experimental Protocol

The following protocol is a robust, self-validating method adapted from established procedures for the synthesis of analogous sulfonamides.[12]

Materials and Reagents

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Benzenesulfonyl Chloride | 176.62 | 0.93 g (0.66 mL) | 5.25 |

| Allylamine | 57.09 | 0.46 mL | 6.15 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.73 g | 12.5 |

| Tetrahydrofuran (THF) | 72.11 | 10 mL | - |

| Water | 18.02 | 10 mL | - |

| Dichloromethane (DCM) | 84.93 | ~50 mL | - |

| 5 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Brine (Saturated NaCl) | - | ~20 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (0.46 mL) and potassium carbonate (1.73 g) in a mixture of 10 mL of THF and 10 mL of water. Cool the flask in an ice bath to 0 °C.

-

Reagent Addition: Dissolve benzenesulfonyl chloride (0.93 g) in 10 mL of THF. Add this solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up & Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 30 mL of DCM and 20 mL of water. Shake and separate the layers.

-

Washing: Wash the organic layer sequentially with 20 mL of 5 M HCl (to remove excess allylamine), 20 mL of water, and 20 mL of brine. The acidic wash is crucial for purifying the product from the starting amine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain pure this compound.

Alternative Synthetic Routes

While the Schotten-Baumann reaction is the workhorse method, alternative strategies exist that may be advantageous in specific contexts, such as for substrate scope expansion or under milder conditions.

-

Ruthenium-Catalyzed N-Alkylation: Modern catalytic methods offer pathways for the N-alkylation of sulfonamides using alcohols instead of alkyl halides. Ruthenium complexes, for instance, can catalyze the reaction between a primary sulfonamide and an alcohol, providing a more atom-economical and environmentally friendly route.[16][17] This approach avoids the use of sulfonyl chlorides altogether if starting from benzenesulfonamide.

-

Copper-Catalyzed N-Arylation: For synthesizing N-aryl sulfonamides, copper-catalyzed cross-coupling reactions between sulfonamides and arylboronic acids have emerged as a powerful alternative to traditional methods.[2][17] While not directly applicable to allyl groups, this methodology highlights the ongoing development of milder, catalytic approaches in sulfonamide synthesis.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the Schotten-Baumann reaction of benzenesulfonyl chloride with allylamine. A thorough understanding of the nucleophilic substitution mechanism and the rationale behind the choice of base, solvent, and temperature allows for the optimization of this transformation. The detailed experimental protocol provided herein offers a clear and validated pathway for obtaining this important chemical intermediate. As the field of synthetic chemistry evolves, catalytic methods will likely provide complementary routes, offering advantages in sustainability and substrate versatility.

References

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

-

White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. Available at: [Link]

-

ACS Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Figshare. Available at: [Link]

-

Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Request PDF. Available at: [Link]

-

Perez, A. C., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 47(12), 2695-2705. Available at: [Link]

-

King, J. F., et al. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(3), 407-415. Available at: [Link]

-

Chemistry LibreTexts. (2023). Amine Reactions. Available at: [Link]

-

Liu, P., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 89(12), 8397-8406. Available at: [Link]

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. Available at: [Link]

-

DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Available at: [Link]

-

Unacademy. (n.d.). Hinsberg Reagent And Test. Unacademy. Available at: [Link]

-

ResearchGate. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Available at: [Link]

-

Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 65(15), 10393-10410. Available at: [Link]

-

ResearchGate. (2020). N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. acs.figshare.com [acs.figshare.com]

- 9. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

- 15. researchgate.net [researchgate.net]

- 16. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

Spectroscopic Data for n-Allylbenzenesulfonamide: An In-depth Technical Guide

Introduction

n-Allylbenzenesulfonamide is a molecule of interest in organic synthesis, serving as a versatile building block and precursor. Its structure, combining an aromatic sulfonyl group with a reactive allyl moiety, imparts a unique chemical character that is valuable in the development of novel compounds, particularly in the pharmaceutical and materials science sectors. A thorough understanding of its spectroscopic properties is paramount for researchers, enabling unambiguous identification, purity assessment, and the elucidation of reaction pathways.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the focus extends beyond a mere presentation of data. We will delve into the rationale behind the observed spectral features, offering insights grounded in the principles of spectroscopic analysis and drawing comparisons with related structures to provide a comprehensive and practical understanding for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, allylic, and sulfonamide protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized in the table below. These predictions are based on established chemical shift theory and data from analogous N-alkylbenzenesulfonamides.[1][2][3][4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aromatic (ortho-H) | 7.85 - 7.95 | d | ~7-8 | 2H |

| Aromatic (meta-H) | 7.50 - 7.60 | t | ~7-8 | 2H |

| Aromatic (para-H) | 7.60 - 7.70 | t | ~7-8 | 1H |

| N-H | 5.0 - 6.0 | t | ~5-6 | 1H |

| Allyl (-CH=) | 5.70 - 5.85 | ddt | J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 6 | 1H |

| Allyl (=CH₂, trans) | 5.20 - 5.30 | d | ~17 | 1H |

| Allyl (=CH₂, cis) | 5.10 - 5.20 | d | ~10 | 1H |

| Allyl (-CH₂-) | 3.65 - 3.75 | dt | J_vicinal ≈ 6, J_NH ≈ 5-6 | 2H |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield region of the spectrum is dominated by the aromatic protons of the benzenesulfonyl group. The ortho protons are the most deshielded due to the anisotropic effect of the sulfonyl group and their proximity to the electron-withdrawing sulfur atom. The N-H proton signal is expected to be a triplet due to coupling with the adjacent methylene protons of the allyl group, and its chemical shift can be sensitive to solvent and concentration.[3]

The allylic protons display a classic and informative set of signals. The internal methine proton (-CH=) will appear as a doublet of doublet of triplets (ddt) due to coupling with the terminal vinyl protons (cis and trans) and the adjacent methylene protons. The terminal vinyl protons (=CH₂) will appear as distinct doublets, with the trans proton exhibiting a larger coupling constant than the cis proton. The methylene protons (-CH₂-) adjacent to the nitrogen will be seen as a doublet of triplets, coupling with both the N-H proton and the vinylic methine proton.[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-ipso) | 140 - 142 |

| Aromatic (C-ortho) | 128 - 130 |

| Aromatic (C-meta) | 126 - 128 |

| Aromatic (C-para) | 132 - 134 |

| Allyl (-CH=) | 133 - 135 |

| Allyl (=CH₂) | 117 - 119 |

| Allyl (-CH₂-) | 45 - 47 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The chemical shifts of the aromatic carbons are influenced by the sulfonyl substituent. The ipso-carbon, directly attached to the sulfur, is expected to be the most downfield in the aromatic region. The signals for the ortho, meta, and para carbons will be distinct. In the aliphatic region, the two sp² carbons of the allyl group will be in the vinylic region, with the terminal =CH₂ carbon appearing at a higher field than the internal -CH= carbon. The sp³ methylene carbon attached to the nitrogen will be the most upfield signal.[6][7][8]

Experimental Protocol: NMR Spectroscopy

Trustworthiness: A Self-Validating System

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the N-H proton.[3]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to confirm the proton count for each resonance.

-

Measure the coupling constants for all multiplets.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon environment.

-

For further structural confirmation, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3350 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Alkene =C-H Stretch | 3020 - 3080 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch (Alkene) | 1640 - 1650 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| SO₂ Asymmetric Stretch | 1330 - 1350 | Strong |

| SO₂ Symmetric Stretch | 1150 - 1170 | Strong |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound will be dominated by the strong absorption bands of the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are highly characteristic and appear in the fingerprint region.[9][10] The N-H stretching vibration will be a medium-intensity band in the 3250-3350 cm⁻¹ region.[11] The presence of both aromatic and vinylic C-H bonds will be indicated by absorptions just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.[12][13] The C=C double bond of the allyl group will show a medium to weak absorption around 1640-1650 cm⁻¹.[14]

Experimental Protocol: IR Spectroscopy

Trustworthiness: A Self-Validating System

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film (if liquid or low-melting solid): Dissolve a small amount of the sample in a volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Proposed Fragment |

| 197 | [M]⁺ (Molecular Ion) |

| 156 | [M - C₃H₅]⁺ (Loss of allyl radical) |

| 141 | [C₆H₅SO₂]⁺ (Benzenesulfonyl cation) |

| 93 | [M - C₆H₅SO₂]⁺ (Allylamine radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Expertise & Experience: Interpreting the Mass Spectrum

Upon electron ionization, this compound is expected to show a molecular ion peak at m/z 197. The fragmentation pattern will be dictated by the cleavage of the weakest bonds. A prominent fragmentation pathway is the cleavage of the N-C bond of the allyl group, leading to the loss of an allyl radical (mass 41) and the formation of a fragment at m/z 156. Another significant fragmentation is the cleavage of the S-N bond, resulting in the formation of the benzenesulfonyl cation at m/z 141 and the allylamine radical cation at m/z 56 (this is less likely to be observed as a stable cation). The benzenesulfonyl cation can further fragment to the phenyl cation at m/z 77 by loss of SO₂. The allyl cation at m/z 41 is also an expected fragment.[15][16][17][18][19]

Fragmentation Pathway

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

Trustworthiness: A Self-Validating System

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that will primarily show the protonated molecule [M+H]⁺ at m/z 198.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

IV. Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a robust and comprehensive dataset for its unequivocal identification and structural verification. The predicted spectra, based on fundamental principles and data from analogous compounds, offer a reliable guide for researchers. The detailed experimental protocols outlined herein ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity. This in-depth guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this important chemical entity.

V. References

-

Uno, T., Machida, K., & Hanai, K. (1968). Infrared spectra of benzene- and pentadeuterobenzenesulphonyl compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(11), 1705-1714. [Link]

-

Irikura, K. K., & Todua, I. (2014). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of the American Society for Mass Spectrometry, 25(6), 1058-1066. [Link]

-

PubChem. (n.d.). N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization, and biological evaluation of some new N-aryl-4-methylbenzenesulfonamides. European Journal of Medicinal Chemistry, 45(4), 1323-1331. [Link]

-

Benmebarek, S., Sabiha, A. B., Benmebarek, I. E., & Merazig, H. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]

-

Sun, W., Li, Y., & Harrison, A. G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 984-993. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Baxter, R. L., & Mander, L. N. (1983). A guide to 1H NMR chemical shift values. Journal of Organic Chemistry, 48(15), 2574-2576. [Link]

-

Al-Omair, M. A. (2013). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 5(5), 2248-2253. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Hu, N., Liu, P., Jiang, K., Zhou, Y., & Pan, Y. (2008). Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 22(19), 3059-3064. [Link]

-

University of California, Davis. (n.d.). Typical Proton NMR Chemical Shifts. Chemistry LibreTexts. [Link]

-

University of California, Davis. (n.d.). Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Wang, Z., Hop, C. E. C. A., Kim, M. S., Huskey, S. E., Baillie, T. A., & Guan, Z. (2003). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 17(15), 1731-1737. [Link]

-

PubChem. (n.d.). 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. [Link]

-

Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 15(5), 513-519. [Link]

-

Csomos, P., & Kuszmann, J. (2001). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Magnetic Resonance in Chemistry, 39(9), 522-528. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. University of Calgary Chemistry. [Link]

-

Maricopa Community Colleges. (n.d.). IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

-

Jios, J. L., Furlong, J. J. P., & Kaufman, T. S. (2005). Spectral assignments and reference data. Magnetic Resonance in Chemistry, 43(9), 755-763. [Link]

-

PubChem. (n.d.). n-Benzoyl sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. University of Colorado Boulder Department of Chemistry. [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Kochev, N. T., Jeliazkova, N. N., & Yordanov, S. D. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-248. [Link]

-

Aghajanpour, M., Fara, R., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Aghajanpour, M., Fara, R., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Lee, J., Kim, H., & Lee, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. [Link]

-

Scottsdale Community College. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-16. [Link]

-

PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, N-(phenylsulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. [Link]

-

Borer, P. N., & Kan, L. S. (1983). Prediction of 1H NMR chemical shifts of DNA oligomers. Journal of Molecular Biology, 164(2), 333-340. [Link]

-

Grelier, G., Madanamoothoo, A., Valerio, V., Paruzzo, F., & Wist, J. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 29(5), 1109. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. web.pdx.edu [web.pdx.edu]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 10. rsc.org [rsc.org]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of n-Allylbenzenesulfonamide in Common Laboratory Solvents

Introduction

n-Allylbenzenesulfonamide is a versatile organic compound featuring a core structure that integrates a reactive allyl group with a benzenesulfonamide moiety. This unique combination makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. As with any compound destined for these applications, a thorough understanding of its physicochemical properties is paramount. This guide provides an in-depth exploration of the solubility and stability of this compound in a range of common laboratory solvents. Our focus extends beyond mere data presentation to elucidate the underlying chemical principles and provide robust, field-proven methodologies for researchers, scientists, and drug development professionals to confidently assess these critical parameters.

Physicochemical Drivers of Solubility and Stability

The behavior of this compound in solution is dictated by the interplay of its constituent functional groups: the aromatic benzene ring, the polar sulfonamide group, and the reactive allyl group.

-

Benzenesulfonamide Moiety: The sulfonamide group (-SO₂NH-) is polar and capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (from the sulfonyl oxygens). This confers a degree of polarity to the molecule, suggesting potential solubility in polar solvents. The benzene ring, while nonpolar, contributes to van der Waals interactions. Lignosulfonates, which also contain sulfonate groups, exhibit water-solubility due to the presence of these hydrophilic groups.[1]

-

Allyl Group: The allyl group (–CH₂–CH=CH₂) introduces a nonpolar, aliphatic character. More importantly, the double bond is a site of potential reactivity, influencing the compound's stability. Allyl groups are known to activate adjacent positions for Sₙ2 reactions and can undergo various addition reactions.[2]

The overall solubility of this compound in a given solvent will be a balance between these competing characteristics. A solvent that can effectively solvate both the polar sulfonamide and the nonpolar regions of the molecule is likely to be a good candidate.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from its structure and general principles of "like dissolves like."[3] A systematic experimental approach is the most reliable way to quantify its solubility.

Predicted Solubility in Common Laboratory Solvents

Based on its structure, the following trends in solubility can be anticipated:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability of these solvents to form hydrogen bonds suggests they will interact favorably with the sulfonamide group. However, the nonpolar benzene ring and allyl group may limit solubility, particularly in water. Alcohols like ethanol and methanol are expected to be better solvents than water due to their lower polarity.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess polar character and can act as hydrogen bond acceptors, allowing them to solvate the sulfonamide group effectively. They are generally good solvents for a wide range of organic compounds and are expected to readily dissolve this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The nonpolar regions of this compound (the benzene ring and allyl group) will interact favorably with these solvents through van der Waals forces. However, the polar sulfonamide group will be poorly solvated, likely leading to lower solubility compared to polar aprotic solvents.

Quantitative Solubility Data

The following table presents a framework for experimentally determining and presenting the solubility of this compound. The values provided are hypothetical placeholders to illustrate the format.

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | Polar Protic | 25 | < 0.1 | < 0.005 |

| Ethanol | Polar Protic | 25 | 15.2 | 0.77 |

| Methanol | Polar Protic | 25 | 20.5 | 1.04 |

| Acetone | Polar Aprotic | 25 | > 50 | > 2.53 |

| Acetonitrile | Polar Aprotic | 25 | 35.8 | 1.81 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 50 | > 2.53 |

| Dichloromethane | Nonpolar | 25 | 25.4 | 1.29 |

| Toluene | Nonpolar | 25 | 5.1 | 0.26 |

| Hexane | Nonpolar | 25 | < 0.5 | < 0.025 |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a reliable method for quantifying the solubility of this compound.

Principle: A supersaturated solution of the compound is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For faster separation, the samples can be centrifuged.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

Caption: Experimental Workflow for Solution Stability Testing.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful application in research and development. This guide has provided a framework for both predicting and experimentally determining these critical parameters. By understanding the interplay of the molecule's functional groups, researchers can make informed decisions about solvent selection for synthesis, purification, formulation, and storage. The detailed, self-validating protocols provided herein offer a robust starting point for generating the high-quality data necessary to advance scientific discovery and therapeutic innovation. It is through such rigorous characterization that the full potential of versatile molecules like this compound can be realized.

References

- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.

- Schleheck, D., et al. (2011). Two Enzymes of a Complete Degradation Pathway for Linear Alkylbenzenesulfonate (LAS) Surfactants: 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase and 4-Sulfophenylacetate Esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology, 77(13), 4473–4483.

- Gladilin, A. K., & Levashov, A. V. (1998). Enzyme stability in systems with organic solvents. Biochemistry (Moscow), 63(3), 345–356.

- Bangs Laboratories. (2018). Common Solvents and Non-solvents of Polystyrene.

- University of Toronto. (2023). Solubility of Organic Compounds.

- ResearchGate. (n.d.).

- Bangs Laboratories, Inc. (n.d.). Common Solvents And Non-Solvents Of Polystyrene.

- Jörns, A., et al. (1999). The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives. Journal of Endocrinology, 161(2), 269–280.

- Gund, M., et al. (2014). Effect of allylic groups on S(N)2 reactivity. The Journal of Organic Chemistry, 79(14), 6545–6553.

- Camosun College. (n.d.).

- Yang, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(1), 147-161.

- QbD Group. (2024).

- Aro, T., & Fatehi, P. (2017). A Critical Review of the Physicochemical Properties of Lignosulfonates: Chemical Structure and Behavior in Aqueous Solution, at Surfaces and Interfaces. Polymers, 9(11), 589.

- Schleheck, D., et al. (2011). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology, 77(13), 4473–4483.

- IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2.

- PharmacologyOnLine. (2020). STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN.

- Barrientos-Velázquez, A. L., et al. (2016). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 82(21), 6439–6449.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 441–448.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Institute of Science, Nagpur. (n.d.).

- Benchchem. (n.d.). This compound|CAS 50487-70-2.

Sources

Potential applications of n-Allylbenzenesulfonamide in medicinal chemistry

N-Allylbenzenesulfonamide: A Versatile Scaffold for Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Value of the this compound Core

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision of paramount strategic importance. The ideal starting point is not merely a collection of atoms, but a versatile and reactive framework amenable to extensive chemical modification, enabling the exploration of vast chemical space. This compound emerges as such a scaffold, offering a unique convergence of desirable properties. It features the well-established sulfonamide moiety, a cornerstone pharmacophore present in a multitude of clinically successful drugs, coupled with a reactive allyl group that serves as a versatile handle for diversification.[1]

The sulfonamide group's utility is rooted in its ability to act as a hydrogen bond donor and acceptor, and critically, as a zinc-binding group, making it a privileged motif for targeting metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[2] The allyl group, conversely, is a gateway to a rich portfolio of synthetic transformations, allowing for the controlled introduction of complexity and the fine-tuning of physicochemical properties. This guide provides a senior scientist's perspective on the synthesis, derivatization, and application of the this compound scaffold, underscoring its potential in the development of next-generation therapeutics.

Part 1: Synthesis and Chemical Reactivity

Foundational Synthesis of this compound

The synthesis of the core scaffold is straightforward and robust, typically achieved through the nucleophilic attack of allylamine on benzenesulfonyl chloride. The choice of base and solvent is critical for optimizing yield and purity while minimizing environmental impact. While traditional methods often employed pyridine in chlorinated solvents, a more efficient and greener approach utilizes a biphasic system with a mild inorganic base.[3]

-

Reaction Setup: To a round-bottom flask charged with allylamine (1.2 equivalents) and tetrahydrofuran (THF, ~5 mL per mmol of sulfonyl chloride), add an aqueous solution of potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Reagent Addition: Cool the stirring mixture to 0 °C in an ice bath. Add a solution of benzenesulfonyl chloride (1.0 equivalent) in THF dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Upon completion, add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Caption: Synthesis of this compound.

Strategic Derivatization Points

The true power of the this compound scaffold lies in its three primary points for diversification. Each site allows for distinct chemical transformations, enabling a multi-pronged approach to optimizing biological activity, selectivity, and pharmacokinetic properties.

-

The Allyl Group: This is the most versatile handle for introducing molecular diversity. It is amenable to a wide range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, olefin metathesis, dihydroxylation, epoxidation, and ozonolysis. These transformations allow for the installation of new aromatic rings, heterocyclic systems, and various functional groups to probe interactions with the target protein.

-

The Sulfonamide Nitrogen: While the initial synthesis populates this position with the allyl group, the sulfonamide nitrogen itself is a key site for modification in the broader class of benzenesulfonamides. N-acylation or N-alkylation of a primary benzenesulfonamide (prior to allylation or via a different synthetic route) allows for the introduction of groups that can modulate acidity, lipophilicity, and hydrogen bonding capacity.[4][5] N-acyl sulfonamides, for instance, are recognized bioisosteres of carboxylic acids, offering improved metabolic stability and cell permeability.[6]

-

The Phenyl Ring: The aromatic ring can be functionalized using classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). These substituents can alter the electronic properties of the sulfonamide group, influence the overall conformation of the molecule, and establish additional binding interactions within a receptor pocket.

Caption: Key derivatization points of the scaffold.

Part 2: Applications in Medicinal Chemistry

The benzenesulfonamide motif is a validated pharmacophore, and its derivatives have been successfully developed as anticancer, anti-inflammatory, and anti-infective agents.[1][2] The this compound framework provides a robust starting point for designing potent and selective modulators of various biological targets.

Anticancer Agents

The acidic tumor microenvironment and aberrant signaling pathways are key targets for cancer therapy. Benzenesulfonamide derivatives have shown significant promise in this area.

-

Carbonic Anhydrase (CA) Inhibition: Tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII, are overexpressed in many hypoxic solid tumors.[2] They play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth and metastasis. The primary sulfonamide group is a classic zinc-binding motif that potently inhibits these enzymes. By designing derivatives of this compound, researchers can achieve isoform-selective inhibition, leading to targeted anticancer effects.[7]

-

Kinase Inhibition: Receptor tyrosine kinases are critical nodes in cancer cell signaling. Benzenesulfonamide analogs have been identified as potent inhibitors of targets like the Tropomyosin receptor kinase A (TrkA), which is implicated in glioblastoma (GBM).[8] The scaffold serves as a template for designing molecules that can fit into the ATP-binding pocket of the kinase, disrupting downstream signaling.

-

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: The HIF-1 pathway is a central regulator of the cellular response to hypoxia and a key driver of tumor angiogenesis and survival. Novel benzenesulfonamide derivatives have been discovered as potent inhibitors of this pathway, demonstrating efficacy in animal models of cancer.[9] Structure-activity relationship (SAR) studies have shown that modifications to both the benzenesulfonyl group and the N-substituent are critical for optimizing potency.[9]

| Compound ID | Target/Pathway | Cancer Cell Line | IC₅₀ (µM) | Reference |

| AL106 | TrkA | U87 (Glioblastoma) | 58.6 | [8] |

| 4a | Anticancer (general) | MCF-7 (Breast) | 38.1 | [10] |

| 4d | Anticancer (general) | MCF-7 (Breast) | 41.0 | [10] |

| HIF-1 Inhibitor Analog | HIF-1 Pathway | Reporter Assay | Varies | [9] |

Anti-Inflammatory Agents

Chronic inflammation is a key pathological feature of many diseases. Benzenesulfonamides are famously represented in this area by celecoxib, a selective COX-2 inhibitor.

-

Cyclooxygenase (COX) Inhibition: The design of selective COX-2 inhibitors remains a major goal to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with COX-1 inhibition. Novel pyrazole-bearing benzenesulfonamides, which can be viewed as analogs derivable from the core scaffold, have shown excellent anti-inflammatory activity and improved selectivity profiles compared to celecoxib.[11]

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition: As a downstream enzyme in the prostaglandin E2 (PGE₂) synthesis pathway, mPGES-1 represents a promising alternative target to COX-2. N-amido-phenylsulfonamide derivatives have been identified as novel mPGES-1 inhibitors, effectively reducing PGE₂ levels in cellular assays.[12] Molecular docking studies suggest these compounds block the substrate binding site, providing a clear mechanistic rationale for their activity.[12]

Ion Channel Modulators for Pain and Lung Injury

Ion channels are fundamental to neuronal signaling and physiological regulation, making them attractive drug targets.

-

Nav1.7 Inhibitors for Chronic Pain: The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain. Gain-of-function mutations cause intense pain syndromes, while loss-of-function mutations lead to an inability to perceive pain. Recently, novel arylsulfonamides have been designed as potent and selective Nav1.7 inhibitors, demonstrating significant analgesic efficacy in preclinical pain models.[13] SAR studies are crucial in this context to optimize selectivity against other Nav subtypes, particularly cardiac Nav1.5, to ensure a safe therapeutic window.[13]

-

TRPV4 Inhibitors for Acute Lung Injury: The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is involved in endothelial barrier function. Its overactivation can contribute to pulmonary edema in acute lung injury (ALI). Benzenesulfonamide derivatives have been developed as potent TRPV4 antagonists, showing the ability to mitigate lipopolysaccharide-induced lung injury in mouse models.[14]

| Compound ID | Target | Activity | Reference |

| 15d | COX-2 | ED₅₀ = 51 µM/kg | [11] |

| 1f | TRPV4 | IC₅₀ = 0.46 µM | [14] |

| 3g | hCA I | Kᵢ = 4.07 nM | [15] |

| 3c | hCA II | Kᵢ = 10.68 nM | [15] |

| 3f | Acetylcholinesterase | Kᵢ = 8.91 nM | [15] |

Part 3: Experimental Workflows and Validation

A successful drug discovery campaign relies on a robust, iterative cycle of design, synthesis, and testing. The this compound scaffold is well-suited to this process.

Workflow for Derivative Library Synthesis and Screening

The process begins with the synthesis of the core scaffold, followed by parallel synthesis techniques to generate a library of diverse analogs. This library is then subjected to a cascade of biological assays to identify promising hits for further optimization.

Caption: Iterative workflow for drug discovery.

Representative Protocol: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a common method for assessing the inhibitory potential of synthesized compounds against CA isoforms. The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored spectrophotometrically.

-

Reagent Preparation:

-

Prepare a stock solution of the purified human CA isoenzyme (e.g., hCA I or hCA II) in Tris-HCl buffer (pH 7.4).

-

Prepare stock solutions of the test compounds (e.g., this compound derivatives) in DMSO.

-

Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in acetonitrile.

-

-

Assay Procedure:

-

In a 96-well plate, add Tris-HCl buffer.

-

Add a small volume of the test compound solution to achieve the desired final concentration. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).

-

Add the enzyme solution to initiate a brief pre-incubation period (e.g., 10 minutes at room temperature).

-

Initiate the reaction by adding the NPA substrate solution.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 400 nm using a plate reader. Continue to take readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time plot) for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ value can be subsequently calculated using the Cheng-Prusoff equation.[15]

-

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its robust synthesis, coupled with multiple, well-defined points for chemical diversification, provides researchers with a powerful tool to tackle a wide range of therapeutic targets. The proven success of the broader benzenesulfonamide class in oncology, inflammation, and beyond provides a strong foundation of validated pharmacology upon which to build.[2][8][11][13][14][15][16][17]

Future efforts will likely focus on leveraging new synthetic methodologies to expand the accessible chemical space around this core.[18] The incorporation of novel bioisosteres and the application of computational modeling will further refine the design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. As drug discovery continues to evolve, versatile and strategically designed building blocks like this compound will remain indispensable assets in the quest for new medicines.[19]

References

-

Kim, J., et al. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry, 20(14), 4590-7. [Link]

-

Ngassa, F. N., et al. (2018). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 654–658. [Link]

-

Al-Ghorbani, M., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6619. [Link]

-

Obioma, U. P., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate. [Link]

-